molecular formula C22H30O6 B103935 Pregomisin CAS No. 66280-26-0

Pregomisin

Cat. No.: B103935
CAS No.: 66280-26-0
M. Wt: 390.5 g/mol
InChI Key: RLRKIWSBYUZHIJ-OKILXGFUSA-N
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Description

Pregomisin is an organic compound isolated from the plant Schisandra chinensis. It is a type of lignan, specifically a dibenzocyclooctadiene lignan, known for its bioactive properties. The chemical formula of this compound is C22H30O6, and it typically appears as a white to yellowish crystalline substance. This compound is soluble in organic solvents such as chloroform and methylene chloride .

Mechanism of Action

Target of Action

Pregomisin is a chemical compound isolated from Schisandra chinensis It has been found to show platelet-activating factor (paf) antagonistic activity , suggesting that PAF receptors could be a potential target.

Mode of Action

It has been found to exhibit paf antagonistic activity . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, this compound likely interacts with PAF receptors, inhibiting the actions of PAF and leading to a decrease in these functions.

Biochemical Pathways

This pathway plays a crucial role in various biological processes, including inflammation and platelet aggregation .

Result of Action

Given its paf antagonistic activity, it can be inferred that this compound likely inhibits the actions of paf at the molecular and cellular levels, leading to a decrease in platelet aggregation and inflammation .

Biochemical Analysis

Biochemical Properties

Pregomisin plays a significant role in biochemical reactions, particularly in the biosynthesis and distribution of lignans in medicinal plants . It interacts with various enzymes, proteins, and other biomolecules, contributing to the unique role of roots in lignan storage and biosynthesis .

Cellular Effects

Its role in lignan biosynthesis suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 (CYP) enzymes and transcription factors . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and alterations in the biosynthesis of lignans .

Temporal Effects in Laboratory Settings

Current studies have focused on its role in the biosynthesis of Gomisin J .

Metabolic Pathways

This compound is involved in the metabolic pathways of lignan biosynthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in lignan biosynthesis . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies suggest that it may be directed to specific compartments or organelles due to its role in lignan biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pregomisin is generally accomplished through chemical synthesis methods. The common preparation method involves reacting suitable starting materials with specific reaction reagents, followed by structural adjustment and purification through a series of steps. For instance, one synthetic route may involve the use of dimethylbutane derivatives and methoxyphenol compounds under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pregomisin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized lignan derivatives, while reduction may produce reduced lignan compounds .

Scientific Research Applications

Pregomisin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pregomisin is compared with other similar lignans, such as:

    Gomisin N: Another lignan from Schisandra chinensis with similar anti-platelet aggregation properties.

    Dihydroguaiaretic Acid: A lignan with antioxidant and anti-inflammatory activities.

    Schisantherin B: Known for its anti-inflammatory and antioxidant properties.

Uniqueness of this compound

This compound is unique due to its specific antagonistic activity against platelet-activating factor, making it a valuable compound for research in anti-thrombotic therapies. Its distinct chemical structure and bioactivity profile set it apart from other lignans .

Properties

IUPAC Name

5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKIWSBYUZHIJ-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045554
Record name Pregomisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66280-26-0
Record name Pregomisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66280-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregomisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregomisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGOMISIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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